molecular formula C18H13ClFNO3 B2509942 Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]quinoline-2-carboxylate CAS No. 1358495-13-2

Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]quinoline-2-carboxylate

Cat. No.: B2509942
CAS No.: 1358495-13-2
M. Wt: 345.75
InChI Key: IBNZXDWXKHRYHU-UHFFFAOYSA-N
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Description

Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]quinoline-2-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a methoxy group linked to a 2-chloro-6-fluorophenyl ring, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]quinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]quinoline-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological pathways and interactions.

    Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar therapeutic applications.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]quinoline-2-carboxylate is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups on the phenyl ring. This combination of features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

methyl 4-[(2-chloro-6-fluorophenyl)methoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO3/c1-23-18(22)16-9-17(11-5-2-3-8-15(11)21-16)24-10-12-13(19)6-4-7-14(12)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNZXDWXKHRYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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